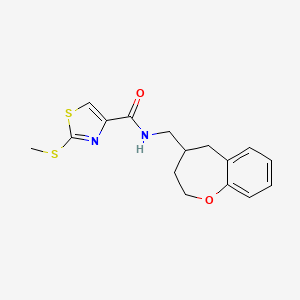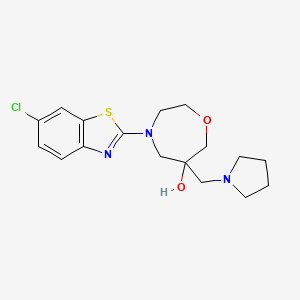
4'-(cyclopropylmethoxy)-N,N-dimethylbiphenyl-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4'-(cyclopropylmethoxy)-N,N-dimethylbiphenyl-2-carboxamide is a chemical compound whose detailed synthesis, molecular structure, and properties are of significant interest in various scientific fields.
Synthesis Analysis
- Synthesis processes of similar compounds often involve multi-step reactions, including condensation, cyclization, and various other organic reactions (Lu et al., 2021). For example, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was synthesized using such processes, indicating the complexity involved in the synthesis of structurally similar compounds.
Molecular Structure Analysis
- The molecular structure of such compounds is often elucidated through techniques like X-ray crystallography, as demonstrated in studies of related cyclopropanecarboxamide derivatives (Pokhodylo et al., 2020).
Chemical Reactions and Properties
- Compounds with cyclopropyl groups are known to exhibit unique chemical reactions due to the strain in the cyclopropane ring. They often participate in reactions like ring-opening or substitution, depending on the substituents and reaction conditions.
Physical Properties Analysis
- The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the applications and handling of these compounds. Crystallographic studies provide insights into these properties (Yan & Liu, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The research on derivatives related to 4'-(cyclopropylmethoxy)-N,N-dimethylbiphenyl-2-carboxamide focuses on their synthesis and potential applications in various fields, including agriculture and materials science. One study involves the synthesis of carboxamide derivatives of (±)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (permethrin acid) and their evaluation against mosquito larvae, highlighting their potential use in pest control (Taylor, Hall, & Vedres, 1998). Another research direction includes the development of novel polyamides and poly(amide-imide)s derived from specific diamines, showcasing their potential in creating advanced materials with high thermal stability and good solubility in polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Catalysis and Organic Synthesis
Research in organometallic chemistry explores the structure-activity relationships of group 4 biaryl amidate complexes in catalytic processes such as hydroamination/cyclization of aminoalkenes (Gott, Clarke, Clarkson, & Scott, 2007). This area of study opens up possibilities for synthesizing complex organic molecules with high precision and efficiency, which could be beneficial in pharmaceutical synthesis and material science.
Environmental and Health Monitoring
The analysis and monitoring of environmental and biological samples for residues of synthetic pyrethroids, which are related to the chemical structure , are critical for assessing exposure and potential health risks. Techniques for detecting pyrethroid metabolites in human urine are developed to understand the exposure levels in individuals, especially those in occupations such as pest control (Arrebola, Martínez-Vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Material Science and Polymer Chemistry
The development of new materials, such as electrochromic and electrofluorescent polymers containing specific carboxamide derivatives, showcases the potential application in smart materials and devices. These materials could be used in displays, sensors, and other electronic applications due to their reversible electrochromic properties and high stability (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
Eigenschaften
IUPAC Name |
2-[4-(cyclopropylmethoxy)phenyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)19(21)18-6-4-3-5-17(18)15-9-11-16(12-10-15)22-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXCFCIFGDBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)
![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)


![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)
![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)

![1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B5521892.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5521900.png)
![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)
